6-Acetyl-5-hydroxynaphthalen-1-yl acetate
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Overview
Description
6-Acetyl-5-hydroxynaphthalen-1-yl acetate is an organic compound with the molecular formula C₁₄H₁₂O₄ It is a derivative of naphthalene, characterized by the presence of acetyl and hydroxyl groups on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetyl-5-hydroxynaphthalen-1-yl acetate typically involves the acetylation of 1,5-dihydroxynaphthalene. One common method includes the reaction of 1,5-dihydroxynaphthalene with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods: Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvent-free conditions can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 6-Acetyl-5-hydroxynaphthalen-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of 6-acetyl-5-naphthoquinone.
Reduction: Formation of 6-ethyl-5-hydroxynaphthalen-1-yl acetate.
Substitution: Formation of 6-acetyl-5-alkoxynaphthalen-1-yl acetate.
Scientific Research Applications
6-Acetyl-5-hydroxynaphthalen-1-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Acetyl-5-hydroxynaphthalen-1-yl acetate involves its interaction with various molecular targets. The hydroxyl and acetyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may modulate enzyme activity, inhibit cell proliferation, or induce apoptosis in cancer cells. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
- 6-Acetyl-4,8-diacetyloxy-5-hydroxynaphthalen-1-yl acetate
- 2-Acetyl-5,6,8-trimethoxy-3-methylnaphthalen-1-yl acetate
- 2-Acetyl-5,8-dimethoxy-3-methylnaphthalen-1-yl acetate
Comparison: 6-Acetyl-5-hydroxynaphthalen-1-yl acetate is unique due to its specific substitution pattern on the naphthalene ring. This unique structure imparts distinct chemical and biological properties compared to other naphthalene derivatives. For example, the presence of both acetyl and hydroxyl groups allows for diverse chemical reactivity and potential biological activities .
Properties
CAS No. |
93250-17-0 |
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Molecular Formula |
C14H12O4 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
(6-acetyl-5-hydroxynaphthalen-1-yl) acetate |
InChI |
InChI=1S/C14H12O4/c1-8(15)10-6-7-11-12(14(10)17)4-3-5-13(11)18-9(2)16/h3-7,17H,1-2H3 |
InChI Key |
GYYVZBAHZMCEMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=C1)C(=CC=C2)OC(=O)C)O |
Origin of Product |
United States |
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